molecular formula C6H6ClNO3S2 B1377457 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS No. 1443979-39-2

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Cat. No. B1377457
CAS RN: 1443979-39-2
M. Wt: 239.7 g/mol
InChI Key: QKOCVZSFZZFVKB-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.70 g/mol . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride has a molecular weight of 239.70 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is not directly mentioned in the available literature; however, research on closely related sulfonyl chloride compounds provides insight into their potential applications in synthetic chemistry. For instance, sulfonyl chlorides are vital in creating a variety of stable chemical derivatives through transformations that may apply to 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. These compounds have been utilized in the synthesis of thiolyzable and photolabile protecting groups, crucial for developing new protein synthesis and modification reagents. This is demonstrated by the synthesis and transformations of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which show unexpected stability and are capable of undergoing further chemical transformations to yield highly stable derivatives (Schrader et al., 2011).

Photolabile Protecting Groups

The stability and reactivity of sulfonyl chlorides like 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride suggest their potential as precursors for photolabile protecting groups. These groups are essential in photochemistry for controlling the activation or release of functional groups in a molecule through light exposure. This application is based on the broader utility of sulfonyl chlorides in synthesizing derivatives that can undergo photolytic cleavage, thereby offering a controlled release mechanism in chemical syntheses and potential applications in drug delivery systems.

Material Synthesis and Modification

Sulfonyl chlorides are also extensively used in material science for modifying polymers and creating sulfonated materials with specific properties, such as increased solubility or reactivity. The synthesis of alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide highlights the versatility of sulfonyl chlorides in producing components for detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes (Lezina et al., 2011). This process underscores the potential of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride in similar applications, where its unique structure could impart novel properties to the resulting materials.

properties

IUPAC Name

5-carbamoyl-2-methylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOCVZSFZZFVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

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